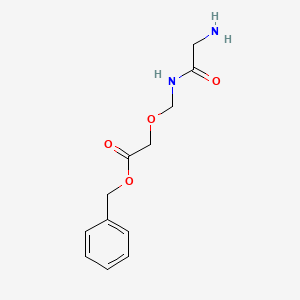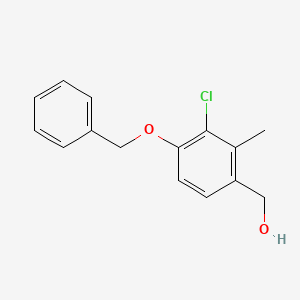
(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol is an organic compound with a complex structure that includes a benzyl ether, a chloro substituent, and a methyl group on a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Benzylation: The phenol group of 3-chloro-2-methylphenol is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting benzyl ether is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst
Substitution: Nucleophiles like amines or thiols, often in the presence of a base
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol involves its interaction with specific molecular targets. The benzyl ether and chloro substituent can participate in various binding interactions, while the methanol group can undergo metabolic transformations. These interactions and transformations can affect biological pathways and enzyme activities, making the compound useful in medicinal chemistry and biochemical studies.
相似化合物的比较
Similar Compounds
(4-(Benzyloxy)-2-hydroxybenzaldehyde): Similar structure but with an aldehyde group instead of a methanol group.
(4-(Benzyloxy)-3-methoxybenzyl alcohol): Similar structure but with a methoxy group instead of a chloro group.
(4-(Benzyloxy)-2-methylphenol): Similar structure but with a hydroxyl group instead of a methanol group.
Uniqueness
(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both synthetic and applied chemistry.
属性
分子式 |
C15H15ClO2 |
|---|---|
分子量 |
262.73 g/mol |
IUPAC 名称 |
(3-chloro-2-methyl-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H15ClO2/c1-11-13(9-17)7-8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 |
InChI 键 |
DZAUAXLYCGXXQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B14025676.png)
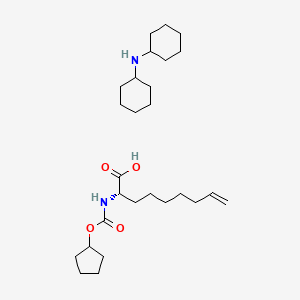


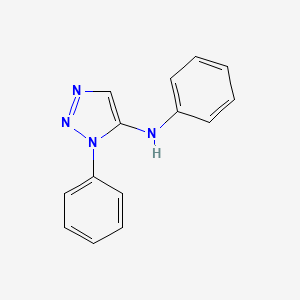

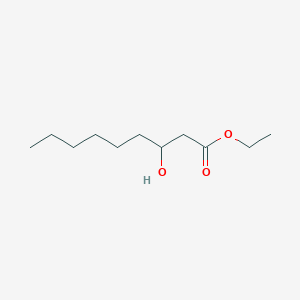



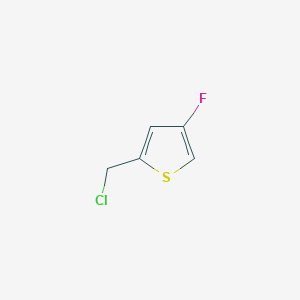
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
